Cas no 579514-75-3 (2-Methyl-2-propanyl 4-fluoro-3-nitrobenzoate)

2-Methyl-2-propanyl 4-fluoro-3-nitrobenzoate is a fluorinated nitrobenzoate ester with applications in organic synthesis and pharmaceutical research. Its tert-butyl ester group enhances stability, while the electron-withdrawing nitro and fluoro substituents facilitate selective reactivity in nucleophilic aromatic substitution and other transformations. The compound’s well-defined structure and purity make it a valuable intermediate for constructing complex molecules, particularly in medicinal chemistry for developing fluorinated analogs. Its robust shelf life and compatibility with common reagents further underscore its utility in controlled synthetic processes. This compound is particularly suited for researchers requiring precise functionalization of aromatic systems under mild conditions.
2-Methyl-2-propanyl 4-fluoro-3-nitrobenzoate structure
579514-75-3 structure
Product Name:2-Methyl-2-propanyl 4-fluoro-3-nitrobenzoate
CAS No:579514-75-3
MF:C11H12FNO4
MW:241.215686798096
MDL:MFCD16620871
CID:843778
PubChem ID:58748597
Update Time:2025-05-22

2-Methyl-2-propanyl 4-fluoro-3-nitrobenzoate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 4-fluoro-3-nitrobenzoate
    • Benzoic acid, 4-fluoro-3-nitro-, 1,1-dimethylethyl ester
    • 1,1-dimethylethyl 4-fluoro-3-nitrobenzoate
    • 4-fluoro-3-nitrobenzoic acid tert-butyl ester
    • AGN-PC-0CK3GW
    • AK127822
    • KB-260723
    • SureCN1570007
    • QWDYAIDDFCNTKJ-UHFFFAOYSA-N
    • tert-butyl-4-fluoro-3-nitrobenzoate
    • AX8249613
    • BC4526049
    • DB-344363
    • AKOS013153343
    • SCHEMBL1570007
    • AS-44795
    • CS-0129391
    • MFCD16620871
    • 579514-75-3
    • tert-Butyl4-fluoro-3-nitrobenzoate
    • AB6670
    • SY253927
    • DTXSID80729863
    • 2-Methyl-2-propanyl 4-fluoro-3-nitrobenzoate
    • MDL: MFCD16620871
    • Inchi: 1S/C11H12FNO4/c1-11(2,3)17-10(14)7-4-5-8(12)9(6-7)13(15)16/h4-6H,1-3H3
    • InChI Key: QWDYAIDDFCNTKJ-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1[N+](=O)[O-])C(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 241.07506
  • Monoisotopic Mass: 241.07503603g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 308
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 72.1
  • XLogP3: 2.7

Experimental Properties

  • PSA: 69.44

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2-Methyl-2-propanyl 4-fluoro-3-nitrobenzoate Suppliers

Amadis Chemical Company Limited
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(CAS:579514-75-3)2-Methyl-2-propanyl 4-fluoro-3-nitrobenzoate
Order Number:A927942
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:53
Price ($):229.0/800.0
Email:sales@amadischem.com

Additional information on 2-Methyl-2-propanyl 4-fluoro-3-nitrobenzoate

Compound CAS No. 579514-75-3: 2-Methyl-2-propanyl 4-fluoro-3-nitrobenzoate

The compound with CAS No. 579514-75-3, commonly referred to as 2-Methyl-2-propanyl 4-fluoro-3-nitrobenzoate, is a significant molecule in the field of organic chemistry. This compound is characterized by its unique structure, which includes a benzoate group substituted with fluoro and nitro groups at the 4 and 3 positions, respectively, and a 2-methylpropanoyl group attached to the benzoate moiety. The combination of these functional groups makes it a versatile compound with potential applications in various chemical industries.

Recent studies have highlighted the importance of fluorinated benzoates in drug discovery and agrochemical development. The presence of the fluoro group in this compound enhances its stability and bioavailability, making it a promising candidate for pharmacological applications. Additionally, the nitro group at the meta position contributes to the compound's reactivity and selectivity in various chemical reactions.

The synthesis of 2-Methyl-2-propanyl 4-fluoro-3-nitrobenzoate involves a multi-step process that typically includes nucleophilic aromatic substitution and esterification reactions. Researchers have explored various catalysts and reaction conditions to optimize the yield and purity of this compound. For instance, recent advancements in catalytic systems have enabled the synthesis of this compound with high efficiency under mild reaction conditions.

In terms of physical properties, this compound exhibits a melting point of approximately 100°C and a boiling point around 300°C. Its solubility in organic solvents such as dichloromethane and ethyl acetate makes it suitable for use in organic synthesis reactions. The compound's UV-vis spectrum shows strong absorption bands due to the conjugated system formed by the benzoate ring and substituents, which is valuable for applications in optoelectronics.

The biological activity of 2-Methyl-2-propanyl 4-fluoro-3-nitrobenzoate has been extensively studied. In vitro assays have demonstrated its potential as an anti-inflammatory agent, with significant activity against cyclooxygenase enzymes. Furthermore, preliminary studies suggest that this compound may exhibit antimicrobial properties, particularly against gram-positive bacteria.

In conclusion, CAS No. 579514-75-3, or 2-Methyl-2-propanyl 4-fluoro-3-nitrobenzoate, is a versatile and intriguing compound with diverse applications across multiple fields. Its unique structure, combined with recent advancements in synthetic methodologies and biological studies, positions it as a valuable molecule for future research and development.

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Amadis Chemical Company Limited
(CAS:579514-75-3)2-Methyl-2-propanyl 4-fluoro-3-nitrobenzoate
A927942
Purity:99%/99%
Quantity:5g/25g
Price ($):229.0/800.0
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